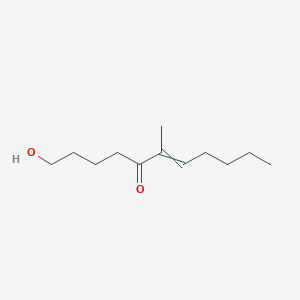
1-Hydroxy-6-methylundec-6-EN-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-6-methylundec-6-EN-5-one is an organic compound with the molecular formula C12H22O2. It is characterized by a hydroxyl group (-OH) and a double bond (C=C) within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-methylundec-6-EN-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkenes and alcohols.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-6-methylundec-6-EN-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution Reagents: Halogens (Cl2, Br2), amines (NH3).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated compounds, amines.
Scientific Research Applications
1-Hydroxy-6-methylundec-6-EN-5-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-methylundec-6-EN-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Pathways Involved: The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
- 6-Hydroxy-6-methylundec-5-EN-4-one
- 1-Hydroxy-5-methylundec-6-EN-5-one
- 1-Hydroxy-6-methylundec-5-EN-5-one
Comparison: 1-Hydroxy-6-methylundec-6-EN-5-one is unique due to its specific structural features, such as the position of the hydroxyl group and the double bond.
Properties
CAS No. |
63768-74-1 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-hydroxy-6-methylundec-6-en-5-one |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-8-11(2)12(14)9-6-7-10-13/h8,13H,3-7,9-10H2,1-2H3 |
InChI Key |
DSVRGYRHNVHCGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C)C(=O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


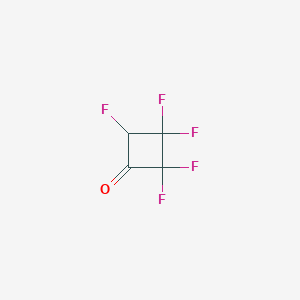
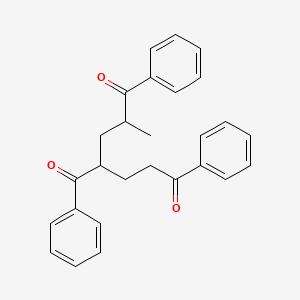
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)
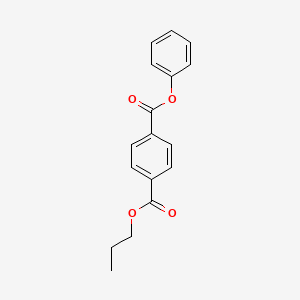

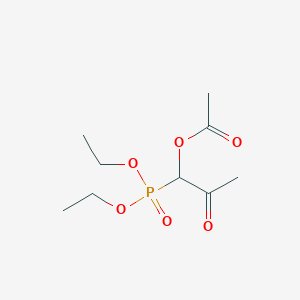
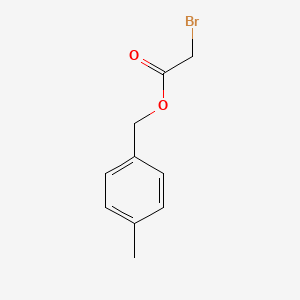
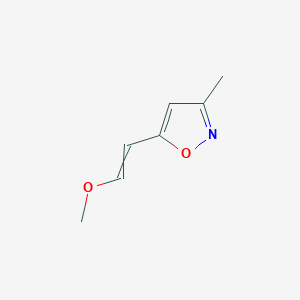
![Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite](/img/structure/B14491922.png)
phenylsilane](/img/structure/B14491923.png)
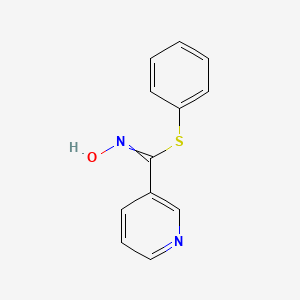
![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)

